molecular formula C14H18N2OS2 B6496774 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1386731-17-4

2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6496774
CAS No.: 1386731-17-4
M. Wt: 294.4 g/mol
InChI Key: LHOQESORZOEGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidinone derivative characterized by a cyclohexylmethyl sulfanyl substituent at position 2 and a methyl group at position 2. The thieno[3,2-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and PARP enzymes .

Properties

IUPAC Name

2-(cyclohexylmethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-16-13(17)12-11(7-8-18-12)15-14(16)19-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOQESORZOEGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of CDKs affects the cell cycle, a critical biochemical pathway in all living cells. The cell cycle is the process by which a cell grows, duplicates its DNA, and divides into two daughter cells. By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell division.

Result of Action

The result of the action of this compound is the inhibition of cell division. This can lead to the death of cancer cells, as they rely on rapid and continuous cell division for their survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional properties can be contextualized through comparison with similar thieno-pyrimidinone derivatives (Table 1).

Table 1: Comparison of Key Thieno-Pyrimidinone Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Activity Source
2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (hypothetical) Cyclohexylmethyl (C2), methyl (C3) C₁₅H₁₉N₂OS₂ 323.45 (calculated) High lipophilicity (predicted), potential kinase/PARP inhibition N/A
2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (919947-39-0) 4-Fluorophenyl-oxadiazole (C2), methyl (C3) C₁₆H₁₁FN₄O₂S₂ 374.41 Enhanced electron-withdrawing effects; potential CNS activity
2-(benzylsulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (338417-81-5) Benzyl (C2), phenyl (C3) C₁₉H₁₄N₂OS₂ 350.46 Moderate TNKS inhibition (IC₅₀ ~100 nM)
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (850915-45-6) 4-Chlorobenzyl (C2), 2-methoxyphenyl (C3) C₂₀H₁₇ClN₂O₂S₂ 421.00 Increased polarity due to Cl and OCH₃; anti-proliferative activity
2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one (577988-96-6) 3-Chlorobenzyl (C2), ethyl (C3) C₁₇H₁₆ClN₃OS₂ 397.91 Improved metabolic stability (alkyl substituents)

Key Observations:

Chlorine and methoxy groups (e.g., 850915-45-6) increase polarity, balancing solubility and target binding .

Biological Activity Trends :

  • Bulky substituents (e.g., tert-butylphenyl in compound 62, IC₅₀ = 21 nM for TNKS1) correlate with improved enzyme inhibition . The cyclohexylmethyl group may mimic this effect.
  • Electron-withdrawing groups (e.g., 4-fluorophenyl-oxadiazole in 919947-39-0) enhance interactions with catalytic residues in enzymes like PARP .

Synthetic Accessibility: Thieno-pyrimidinones are typically synthesized via cyclocondensation of thiophene derivatives with urea/thiourea or via oxazine-dione intermediates . Substituents are introduced through nucleophilic substitution or Suzuki coupling .

Research Findings and Implications

  • Enzyme Inhibition: Derivatives with sulfanyl substituents (e.g., benzyl, cyclohexylmethyl) show promise as TNKS and PARP inhibitors, with IC₅₀ values in the nanomolar range .
  • Selectivity : The 3-methyl group in the target compound may reduce off-target effects compared to phenyl-substituted analogs (e.g., 338417-81-5) .
  • Pharmacokinetics: Cyclohexylmethyl’s non-aromatic nature may reduce cytochrome P450-mediated metabolism, improving half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.